

Spectroscopic Profile of But-3-enoyl Chloride: A Technical Guide

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Compound of Interest

Compound Name: But-3-enoyl Chloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for **but-3-enoyl chloride**, a reactive small molecule of interest in organic synthesis and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic profiles, offering a foundational dataset for its identification, characterization, and application in further research.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The following tables summarize the predicted proton (^1H) and carbon-13 (^{13}C) NMR data for **but-3-enoyl chloride**.

Table 1: ^1H NMR Spectroscopic Data for **But-3-enoyl Chloride** (Predicted)

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
5.95 - 5.85	m	1H	H-3
5.20 - 5.10	m	2H	H-4
3.15	d	2H	H-2

Table 2: ^{13}C NMR Spectroscopic Data for **But-3-enoyl Chloride** (Predicted)

Chemical Shift (δ) (ppm)	Assignment
172.0	C-1 (C=O)
131.0	C-3 (=CH)
118.0	C-4 (=CH ₂)
50.0	C-2 (-CH ₂ -)

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. The characteristic IR absorption bands for **but-3-enoyl chloride** are detailed in Table 3. Acyl chlorides are known to exhibit a strong carbonyl (C=O) stretching absorption at a relatively high wavenumber.^{[1][2]}

Table 3: Key IR Absorption Bands for **But-3-enoyl Chloride**

Frequency (cm ⁻¹)	Intensity	Functional Group Assignment
~1800	Strong	C=O stretch (Acyl chloride)
~1645	Medium	C=C stretch (Alkene)
~3080	Medium	=C-H stretch (Alkene)
~920, ~990	Medium	=C-H bend (out-of-plane)

Experimental Protocols

While specific experimental data for **but-3-enoyl chloride** is not readily available in public databases, the following are general protocols for obtaining NMR and IR spectra for a liquid acyl chloride.

NMR Spectroscopy Protocol

- **Sample Preparation:** Approximately 5-20 mg of **but-3-enoyl chloride** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a clean, dry NMR tube.
- **Instrumentation:** The spectrum is recorded on a standard NMR spectrometer (e.g., 400 MHz).
- **Data Acquisition:** A standard proton pulse program is used to acquire the ^1H NMR spectrum. For ^{13}C NMR, a proton-decoupled pulse sequence is typically employed to obtain a spectrum with singlet peaks for each unique carbon atom.
- **Referencing:** Chemical shifts are referenced to the residual solvent peak (e.g., CHCl_3 at 7.26 ppm for ^1H NMR and 77.16 ppm for ^{13}C NMR).^[3]

IR Spectroscopy Protocol

- **Sample Preparation:** For a neat liquid sample like **but-3-enoyl chloride**, a thin film is prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).
- **Instrumentation:** The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** A background spectrum of the clean salt plates is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument software automatically subtracts the background to produce the final spectrum.

Structural and Spectroscopic Correlation

The spectroscopic data correlates well with the known structure of **but-3-enoyl chloride**. The following diagram illustrates the molecule and the key NMR and IR correlations.

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